

EB-42486: A Technical Guide for Researchers

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Compound of Interest

Compound Name: EB-42486
Cat. No.: B15604318

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For Researchers, Scientists, and Drug Development Professionals

Introduction

EB-42486 is a novel, potent, and highly selective inhibitor of the G2019S mutant of Leucine-Rich Repeat Kinase 2 (LRRK2). The G2019S mutation in LRRK2 is a significant genetic risk factor for Parkinson's disease, leading to increased kinase activity. **EB-42486**, also identified as compound 31 in foundational research, has emerged as a crucial tool for studying the pathological mechanisms of LRRK2 and as a promising candidate for therapeutic development. This document provides a comprehensive overview of the chemical structure, properties, and biological activity of **EB-42486**, including detailed experimental protocols and visualizations of relevant biological pathways.

Chemical Structure and Properties

The chemical structure and fundamental properties of **EB-42486** are detailed below.

Table 1: Chemical and Physical Properties of **EB-42486**

Property	Value	Reference
IUPAC Name	4-(6-amino-5-(cyanomethyl)-2-((3-fluorooxetan-3-yl)methoxy)pyrimidin-4-yl)-N-(1,1,1-trifluoropropan-2-yl)-1H-pyrazole-1-carboxamide	[1]
Molecular Formula	C17H17F4N7O3	[1]
Molecular Weight	455.36 g/mol	[1]
SMILES	<chem>CC(C(F)(F)F)NC(=O)n1ncc(c1)c1nc(N)c(CC#N)c(n1)OC[C@]2(CO2)F</chem>	[1]
CAS Number	2390475-81-5	[2]
Appearance	Solid	[2]

Biological Activity

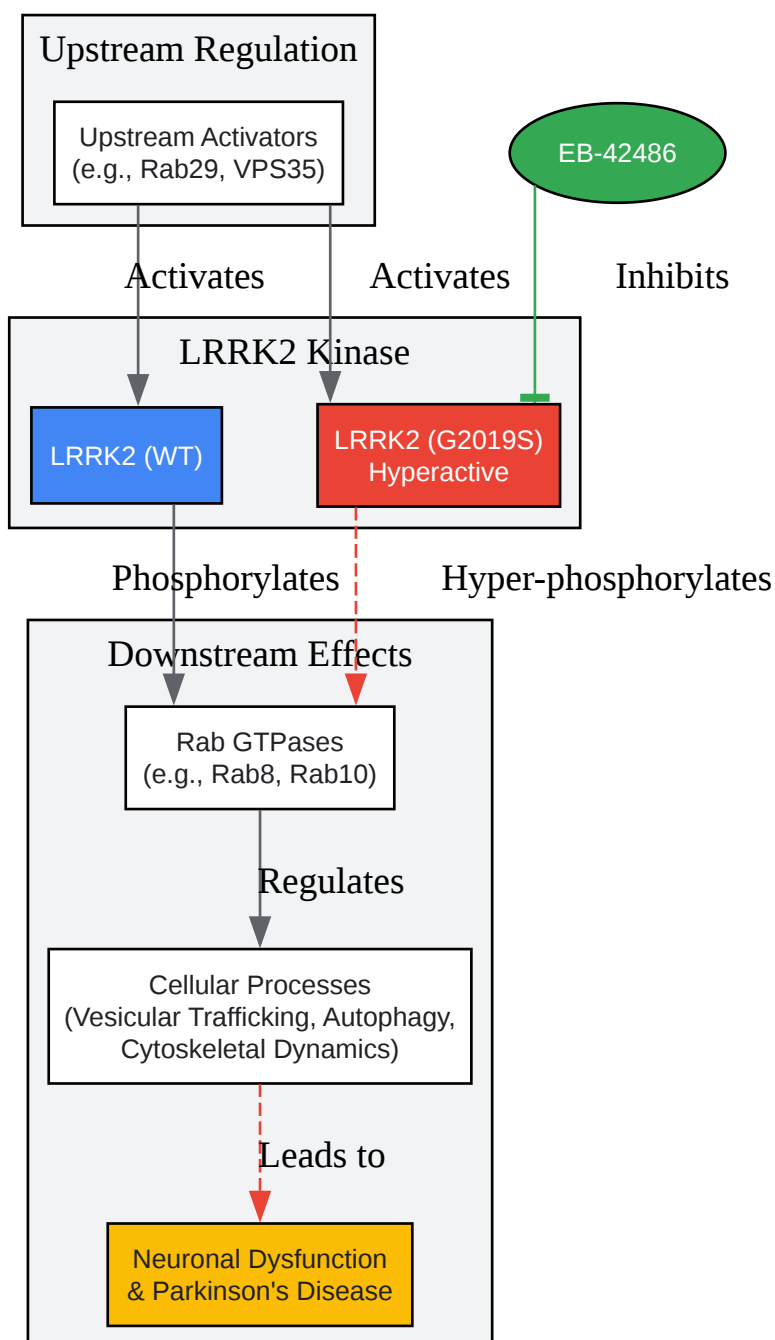
EB-42486 is a highly potent and selective inhibitor of the G2019S LRRK2 mutant kinase. Its inhibitory activity has been characterized in various in vitro assays.

Table 2: In Vitro Biological Activity of **EB-42486**

Assay	Target	IC50 (nM)	Reference
LRRK2 Kinase Assay	LRRK2 (G2019S)	< 0.2	[2]
LRRK2 Kinase Assay	LRRK2 (Wild-Type)	6.6	[3]
Cellular LRRK2 Phosphorylation (S935)	LRRK2 (G2019S)	-	[3]
Cellular LRRK2 Phosphorylation (S1292)	LRRK2 (G2019S)	-	[3]

Signaling Pathway

EB-42486 exerts its effect by inhibiting the kinase activity of LRRK2. The LRRK2 signaling pathway is complex and involves multiple upstream activators and downstream substrates. Pathogenic mutations like G2019S lead to hyperactivation of this pathway, contributing to neuronal dysfunction.



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Caption: LRRK2 Signaling Pathway and Inhibition by **EB-42486**.

Experimental Protocols

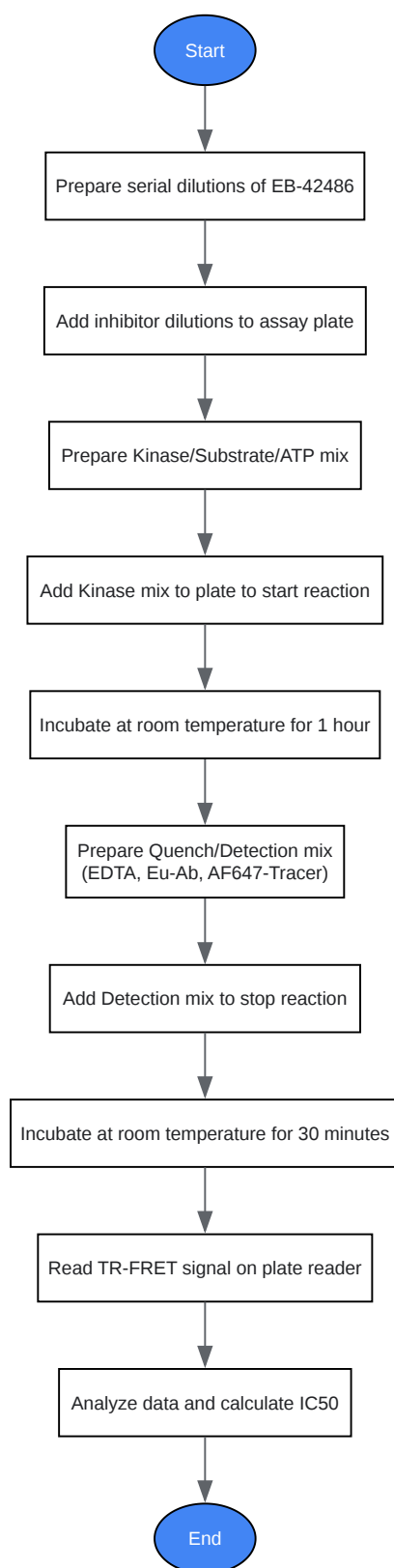
LRRK2 G2019S Inhibition Assay (Adapta™ Universal Kinase Assay)

This protocol outlines a typical time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the potency of inhibitors against LRRK2 G2019S.

Materials:

- LRRK2 G2019S enzyme
- Adapta™ Eu-anti-ADP Antibody
- Alexa Fluor® 647 ADP Tracer
- LRRKTide (or other suitable substrate)
- ATP
- Kinase Buffer (50 mM Tris-HCl pH 8.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
- Kinase Quench Buffer (EDTA in TR-FRET Dilution Buffer)
- Low-volume 384-well plates
- Plate reader configured for TR-FRET

Workflow Diagram:



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Caption: Workflow for LRRK2 G2019S In Vitro Inhibition Assay.

Procedure:

- **Inhibitor Preparation:** Prepare a serial dilution of **EB-42486** in 100% DMSO. Further dilute in kinase buffer to the desired final concentrations.
- **Reaction Setup:** In a 384-well plate, add 2.5 μL of the diluted inhibitor.
- **Kinase Reaction:** To initiate the reaction, add 2.5 μL of a 4x concentrated LRRK2 G2019S enzyme solution followed by 5 μL of a 2x concentrated substrate and ATP solution. The final reaction volume is 10 μL .
- **Incubation:** Incubate the plate at room temperature for 60 minutes.
- **Detection:** Add 5 μL of the Kinase Quench Buffer containing the Eu-labeled antibody and the Alexa Fluor® 647 tracer to stop the reaction.
- **Equilibration:** Incubate the plate at room temperature for at least 30 minutes to allow the detection reagents to equilibrate.
- **Data Acquisition:** Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor and acceptor wavelengths.
- **Data Analysis:** Calculate the TR-FRET ratio and plot the results against the inhibitor concentration to determine the IC50 value.[4]

Conclusion

EB-42486 represents a significant advancement in the development of selective inhibitors for the G2019S-LRRK2 kinase. Its high potency and selectivity make it an invaluable research tool for elucidating the role of LRRK2 in Parkinson's disease pathogenesis and for the preclinical evaluation of LRRK2-targeted therapies. The information provided in this guide serves as a foundational resource for researchers working with this compound.

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References

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